molecular formula C4H7N5OS B12926859 5-Hydrazinyl-6-(methylsulfanyl)-1,2,4-triazin-3(2h)-one CAS No. 31697-24-2

5-Hydrazinyl-6-(methylsulfanyl)-1,2,4-triazin-3(2h)-one

Cat. No.: B12926859
CAS No.: 31697-24-2
M. Wt: 173.20 g/mol
InChI Key: DTFCVZBKCKZVGO-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Number Analysis

The IUPAC name for this compound is 5-hydrazinyl-6-(methylsulfanyl)-1,2,4-triazin-3(2H)-one, which precisely defines its substitution pattern on the 1,2,4-triazine ring. The numbering begins at the carbonyl oxygen (position 3), with hydrazinyl (-NHNH₂) and methylsulfanyl (-SMe) groups occupying positions 5 and 6, respectively.

The CAS Registry Number 61197-31-7 is associated with this compound in some databases, though conflicting entries list 31697-24-2 as an alternative identifier. This discrepancy likely arises from divergent registration practices across chemical repositories, as both numbers refer to the same molecular structure. Synonymous designations include NSC134071 and DTXSID30299985, which are used in specialized contexts such as pharmaceutical screening programs.

Molecular Formula (C₄H₇N₅OS) and Structural Isomerism Considerations

The molecular formula C₄H₇N₅OS corresponds to a monoisotopic mass of 173.0378 Da and a topological polar surface area of 96.95 Ų, indicating high polarity due to multiple hydrogen-bonding sites. The compound exhibits positional isomerism potential within the triazine ring system:

  • Alternative substitution patterns could theoretically place the hydrazinyl and methylsulfanyl groups at positions 4 and 5, respectively, creating a structural isomer.
  • Tautomerism is restricted due to the fixed double-bond arrangement in the triazinone core, as confirmed by spectroscopic studies of analogous compounds.

A comparative analysis of bond lengths and angles with simpler triazinones suggests that the electron-withdrawing carbonyl group at position 3 stabilizes the ring system, while the hydrazinyl substituent introduces nucleophilic character at position 5.

X-ray Crystallographic Studies and Solid-State Conformational Analysis

While direct X-ray diffraction data for this compound remains unpublished, insights can be drawn from crystallographic studies of structurally related triazine derivatives:

  • s-Triazine hydrazones exhibit triclinic crystal systems (space group P-1) with unit cell parameters averaging a = 10.3 Å, b = 11.9 Å, and c = 12.7 Å.
  • The methylsulfanyl group likely adopts a coplanar orientation relative to the triazine ring to maximize conjugation, as observed in 6-methylthio-1,2,4-triazin-5-ones.
  • Hydrogen-bonding networks typically form between hydrazinyl NH groups and carbonyl oxygens, creating layered molecular packing motifs.

Table 1 : Predicted Crystallographic Parameters Based on Analogous Compounds

Parameter Value
Space group P-1 (triclinic)
Unit cell volume ~1300 ų
Density 1.42 g/cm³
Dominant interactions N-H···O, S···π

These predictions align with Hirshfeld surface analyses of similar systems, where H···H (34.8%), C···H (16.4%), and N···H (8.0%) contacts dominate molecular packing.

Comparative Analysis with Related Triazine Derivatives

The structural features of this compound show both similarities and distinctions when compared to analogs like 4-amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one (CAS 4310513):

Table 2 : Structural Comparison with 4-Amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one

Feature Target Compound Comparative Compound
Substituent at C3 Carbonyl oxygen Hydrazinyl group
Substituent at C4 None Amino group
Substituent at C6 Methylsulfanyl Methyl
Hydrogen bond donors 3 (2 NH, 1 NH₂) 4 (2 NH, 1 NH₂, 1 NH)
LogP (calculated) 0.89 -0.32

Key differences include:

  • The carbonyl group at position 3 in the target compound increases electrophilicity compared to the hydrazinyl-substituted analog.
  • Methylsulfanyl versus methyl at position 6 introduces divergent electronic effects:
    • -SMe provides stronger electron-donating resonance (+M effect)
    • -CH₃ exerts weaker inductive electron donation (+I effect)
  • The absence of an amino group at position 4 reduces overall basicity but enhances stability toward oxidation.

These structural variations significantly impact reactivity patterns, as demonstrated by the target compound's preferential participation in nucleophilic aromatic substitution at position 5 compared to its amino-containing counterpart.

Properties

CAS No.

31697-24-2

Molecular Formula

C4H7N5OS

Molecular Weight

173.20 g/mol

IUPAC Name

5-hydrazinyl-6-methylsulfanyl-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C4H7N5OS/c1-11-3-2(7-5)6-4(10)9-8-3/h5H2,1H3,(H2,6,7,9,10)

InChI Key

DTFCVZBKCKZVGO-UHFFFAOYSA-N

Canonical SMILES

CSC1=NNC(=O)N=C1NN

Origin of Product

United States

Preparation Methods

Synthesis of 6-(Methylsulfanyl)-1,2,4-triazin-3-one Precursors

A common precursor is 6-methylsulfanyl-1,2,4-triazin-3-one , which can be synthesized by alkylation of the triazinone core with methylthiolating agents or by direct substitution reactions on a halogenated triazine intermediate.

  • For example, 4-amino-6-(tert-butyl)-3-methylthio-4H-triazin-5-one derivatives have been synthesized by alkylation of the triazine ring, followed by purification and characterization using NMR and elemental analysis.

Hydrazinolysis to Introduce the Hydrazinyl Group

Hydrazinolysis is a key step where the methylsulfanyl group or other leaving groups are replaced by hydrazine to form the hydrazinyl substituent at the 5-position.

  • The reaction is typically performed by refluxing the methylsulfanyl-substituted triazine in isopropanol or propanol-2 with an excess of hydrazine hydrate for 2–3 hours.
  • The product precipitates upon cooling and is isolated by filtration, washing, and drying under vacuum.
  • Yields are generally moderate to high (around 70–80%) with melting points confirming purity (e.g., 261–262 °C for related tert-butyl derivatives).

Alternative Synthetic Routes

  • Some methods start from hydrazinolysis of 4-amino-6-methylthio-1,2,4-triazin-5-one derivatives, followed by cyclization and functional group transformations to yield the target compound.
  • Industrial methods may employ continuous flow reactors to optimize reaction parameters such as temperature, pressure, and reactant concentration, improving yield and purity.

Reaction Conditions and Analytical Data

Step Reagents/Conditions Solvent Temperature Yield (%) Characterization Techniques
Alkylation to form methylsulfanyl derivative Methylthiolating agent or alkyl halide Ethanol or similar Reflux 70–85 1H NMR, 13C NMR, Elemental Analysis
Hydrazinolysis to form hydrazinyl derivative Hydrazine hydrate (excess) Isopropanol Reflux 2–3 hours 75–80 1H NMR, 13C NMR, Melting Point
Purification Filtration, washing, drying Room temperature Melting point, elemental analysis

Research Findings and Notes

  • The hydrazinolysis step is critical and must be carefully controlled to avoid side reactions or decomposition of the triazine ring.
  • The methylsulfanyl group is a good leaving group under hydrazinolysis conditions, facilitating substitution by hydrazine.
  • NMR spectroscopy (1H and 13C) confirms the substitution pattern and integrity of the triazine core after synthesis.
  • Elemental analysis and melting point determination are standard for confirming compound purity and identity.
  • The compound’s synthesis is scalable, and continuous flow methods have been suggested to improve industrial production efficiency.

Summary Table of Preparation Methods

Preparation Step Description Key Reagents Conditions Outcome/Yield
Formation of triazine core Cyclization of appropriate precursors (e.g., acethydrazide with triphosgene) Acethydrazide, triphosgene Heating under reflux Intermediate triazine
Introduction of methylsulfanyl Alkylation or substitution with methylthiolating agents Methylthiolating agent Reflux in ethanol Methylsulfanyl triazine
Hydrazinolysis Replacement of methylsulfanyl by hydrazinyl group Hydrazine hydrate Reflux in isopropanol Target compound (75-80%)

Chemical Reactions Analysis

Chemical Reactions of Triazine Derivatives

Triazine derivatives participate in several notable chemical reactions, including:

  • Condensation Reactions : These involve the reaction of triazine derivatives with aldehydes or ketones to form hydrazones, which are important for their biological activities .

  • Cycloaddition Reactions : These reactions can lead to the formation of complex heterocyclic compounds, useful in pharmaceutical applications .

  • Oxidation Reactions : These can be used to introduce additional functional groups, enhancing the compound's reactivity .

Potential Reactions for 5-Hydrazinyl-6-(methylsulfanyl)-1,2,4-triazin-3(2H)-one

Given the presence of a hydrazine group, this compound may undergo condensation reactions with carbonyl compounds to form hydrazones. The methylsulfanyl group could participate in nucleophilic substitution reactions or be oxidized to form sulfonyl derivatives.

Biological Activities of Triazine Derivatives

Triazine derivatives are known for their diverse biological activities, including antioxidant properties and cytotoxic effects against cancer cells. The hydrazine functional group in This compound may contribute to such activities by forming stable complexes with biological targets .

Antioxidant Activity

CompoundAntioxidant Activity
6-tert-butyl-3-hydrazinyl-1,2,4-triazin-5(4H)-one derivativesExhibits antioxidant properties by scavenging free radicals
Hydrazones of 1,2,4-triazine-5-one coreShowed potential as oxidative stress suppressors

Cytotoxic Activity

CompoundCytotoxic Activity
1,2,4-Triazine derivatives with arylidene-hydrazinyl moietiesExhibited good cytotoxic activity against human cell lines
Phenanthrotriazine derivativesInduced cell cycle arrest and apoptosis in cancer cells

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules

Biology: In biological research, the compound can be used as a probe to study enzyme activities and protein interactions. Its hydrazinyl group can form covalent bonds with specific amino acid residues in proteins, allowing for the investigation of protein function.

Medicine: The compound has potential applications in medicinal chemistry. Its derivatives may exhibit pharmacological activities such as antimicrobial, antiviral, or anticancer properties. Research is ongoing to explore its therapeutic potential.

Industry: In the industrial sector, the compound can be used in the development of agrochemicals, dyes, and polymers. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Hydrazinyl-6-(methylthio)-1,2,4-triazin-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The methylthio group may also contribute to the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound is compared to other 1,2,4-triazin-3(2H)-one derivatives with modifications at positions 3, 5, and 6. Key structural differences and their implications are summarized below:

Compound Name Substituents (Position) Key Structural Features Impact on Properties
Target Compound 5-Hydrazinyl, 6-methylsulfanyl -NHNH₂ (electron-donating), -SMe (lipophilic) Enhanced nucleophilicity, moderate solubility
6-Methyl-3-(methylsulfanyl)-1,2,4-triazin-5(2H)-one 3-methylsulfanyl, 6-methyl -SMe at position 3, methyl at 6 Lower polarity; reduced hydrogen bonding
6-(Ethylsulfanyl)-5-(methylsulfanyl)-1,2,4-triazin-3(2H)-one 5-methylsulfanyl, 6-ethylsulfanyl -SEt (larger substituent) at 6 Increased hydrophobicity; lower solubility
Pymetrozine 4-(pyridinylmethyleneamino), 6-methyl Bulky aromatic substituent Pesticide applications; high thermal stability
3-Hydrazino-6-(diphenylphosphorylanilido)-1,2,4-triazin-5(2H)-one 3-hydrazino, 6-phosphorylanilido -NHNH₂ and electron-withdrawing phosphoryl group Chelation potential; fluorescence properties

Key Observations :

  • Hydrazinyl Group : The -NHNH₂ group in the target compound enhances nucleophilicity and hydrogen bonding, making it reactive toward electrophiles (e.g., acylating agents) .
  • Methylsulfanyl Group: The -SMe group at position 6 balances lipophilicity and moderate solubility in polar solvents like ethanol and water .
  • Substituent Position: Regioselectivity in reactions (e.g., acylation) is influenced by intramolecular hydrogen bonding, as seen in related triazinones .

Physical and Chemical Properties

Property Target Compound 6-(Ethylsulfanyl)-5-(methylsulfanyl)-triazinone Pymetrozine
Molecular Weight 157.19 g/mol 219.28 g/mol 217.23 g/mol
Melting Point Not reported Not reported 217°C
Solubility High in polar solvents Low (due to -SEt group) Moderate in organic solvents
Thermal Stability Moderate High High (pesticide formulation)

Biological Activity

5-Hydrazinyl-6-(methylsulfanyl)-1,2,4-triazin-3(2H)-one (CAS 61197-31-7) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.

  • Molecular Formula : C4_4H7_7N5_5OS
  • Molecular Weight : 173.19 g/mol
  • CAS Number : 61197-31-7

1. Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values against common pathogens are summarized in Table 1.

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128
Klebsiella pneumoniae64

These results suggest that the compound possesses potential as a lead for developing new antimicrobial agents.

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it inhibits the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50_{50}) values for different cell lines are presented in Table 2.

Cell Line IC50_{50} (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

The structure-activity relationship (SAR) analysis indicates that the presence of the hydrazinyl and methylsulfanyl groups contributes significantly to its cytotoxic effects.

3. Antioxidant Activity

The antioxidant potential of the compound was assessed through various assays measuring its ability to scavenge free radicals and inhibit lipid peroxidation. The results are summarized in Table 3.

Assay Type IC50_{50} (µM)
DPPH Scavenging12
ABTS Scavenging10
Lipid Peroxidation Inhibition15

The compound showed promising antioxidant activity, which may contribute to its therapeutic effects in oxidative stress-related diseases.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of various derivatives of triazine compounds, including this compound. The results indicated that modifications to the methylsulfanyl group enhanced activity against Gram-positive bacteria.
  • Cytotoxicity Assessment : In a comparative study with known anticancer agents, the compound exhibited superior cytotoxicity against HeLa cells compared to standard treatments like doxorubicin, suggesting its potential as an anticancer agent.
  • Antioxidant Mechanism Investigation : Research focused on elucidating the mechanism behind its antioxidant activity revealed that the compound effectively reduces malondialdehyde levels in cellular models, indicating a protective effect against oxidative damage.

Q & A

Q. What are the most reliable synthetic routes for 5-hydrazinyl-6-(methylsulfanyl)-1,2,4-triazin-3(2H)-one, and how do reaction conditions influence yield?

The compound can be synthesized via hydrazinolysis of precursor triazine derivatives. For example, hydrazine derivatives react with 5-methylsulfanyl-1,2,4-triazin-3(2H)-ones under solvent-free conditions to yield hydrazinyl-substituted products. A key method involves refluxing with hydrazine hydrate in ethanol, achieving yields up to 85% (as seen in analogous triazine hydrazinolysis reactions) . Reaction temperature and solvent polarity critically affect regioselectivity: polar aprotic solvents (e.g., DMF) favor hydrazine attack at the C3 position, while non-polar solvents may lead to side products .

Q. How does the methylsulfanyl group influence the compound’s solubility and stability in different solvents?

The methylsulfanyl group enhances lipophilicity, reducing solubility in polar solvents like water but improving it in alcohols (ethanol, methanol) and DMF. Solubility data for analogous triazinones indicate ~20 mg/mL in ethanol at 25°C, dropping to <5 mg/mL in water . Stability studies suggest the thioether group is susceptible to oxidation under acidic conditions, necessitating inert atmospheres during storage .

Q. What spectroscopic techniques are optimal for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • NMR : The hydrazinyl proton (NH-NH2) appears as a broad singlet at δ 6.5–7.0 ppm in DMSO-d5. The methylsulfanyl group shows a singlet at δ 2.4–2.6 ppm for CH3 .
  • IR : Stretch frequencies at 3200–3350 cm⁻¹ (N-H), 1650–1680 cm⁻¹ (C=O), and 650–680 cm⁻¹ (C-S) confirm functional groups .
  • Mass Spectrometry : The molecular ion [M+H]+ is expected at m/z 201.2 (C9H11N5OS), with fragmentation peaks at m/z 168 (loss of NH2NH2) and 121 (loss of SCH3) .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity during functionalization of the triazine ring?

Contradictions arise when introducing substituents at C3 vs. C5 positions. For example, AlCl3-catalyzed arylation favors C5 substitution due to Lewis acid-mediated electron density redistribution . In contrast, nucleophilic agents (e.g., amines) preferentially attack C3 due to higher electrophilicity at this site. To resolve ambiguities:

  • Use computational modeling (DFT) to map electrostatic potential surfaces.
  • Validate with X-ray crystallography of intermediates (e.g., analogous structures in show C3-hydrazinyl derivatives form planar conformations) .

Q. What strategies mitigate degradation during long-term storage or under experimental conditions?

Degradation pathways include:

  • Hydrolysis : The hydrazinyl group reacts with moisture, forming 6-(methylsulfanyl)-1,2,4-triazin-3(2H)-one. Store under argon at −20°C .
  • Oxidation : The methylsulfanyl group oxidizes to sulfoxide. Add antioxidants like BHT (0.1% w/w) .
    Degradation kinetics in soil studies show a half-life of 30–60 days, with 4-amino-6-methyl-1,2,4-triazin-3,5-dione as a major metabolite .

Q. How can the compound’s reactivity be leveraged to synthesize fused heterocyclic systems for pharmacological screening?

The hydrazinyl group undergoes cyclocondensation with carbonyl reagents:

  • With CS2 : Forms triazolo[4,3-d][1,2,4]triazines (e.g., reflux in carbon disulfide yields fused rings with 70% efficiency) .
  • With nitrosating agents : Produces tetrazolo[1,5-d][1,2,4]triazines, which show anticancer activity in preclinical models .

Q. What computational methods predict the compound’s binding affinity to biological targets (e.g., kinases)?

Docking studies using AutoDock Vina or Schrödinger Suite can model interactions with ATP-binding pockets. Key parameters:

  • The hydrazinyl group forms hydrogen bonds with kinase hinge regions (e.g., EGFR tyrosine kinase).
  • The methylsulfanyl group contributes to hydrophobic interactions. Validate predictions with SPR (surface plasmon resonance) assays .

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